2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one
Description
Properties
CAS No. |
6956-64-5 |
|---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)12-8-10-13(11-9-12)22-17-19-15-7-5-4-6-14(15)16(21)20-17/h4-11H,1-3H3,(H,19,20,21) |
InChI Key |
IEHLJWPWERMGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
A common approach to quinazolin-4(1H)-ones involves cyclization of 2-aminobenzamide derivatives under oxidative or acidic conditions. For example, the use of hydrogen peroxide (H2O2) under basic conditions can promote cyclization of tert-butyl (2-cyanoaryl)carbamates to quinazoline-2,4(1H,3H)-diones, which are closely related quinazolinone derivatives. This reaction proceeds smoothly at room temperature and tolerates various functional groups, including aromatic substituents.
Use of Acid Chlorides and Amines
Another method involves reacting acid chlorides derived from carboxylic acids with 2-(4,5-dihydrooxazol-2-yl)aniline or related amines in the presence of a base such as triethylamine in tetrahydrofuran (THF) at room temperature. This forms amide intermediates that can be cyclized to quinazolinones.
Introduction of the 4-Tert-butylphenylsulfanyl Group
Thiolation via Nucleophilic Substitution
The 4-tert-butylphenylsulfanyl substituent can be introduced by nucleophilic substitution reactions where a thiol or sulfanyl anion derived from 4-tert-butylthiophenol reacts with a suitable electrophilic quinazolinone intermediate. This step often requires copper catalysts or other transition metal catalysts to facilitate C–S bond formation under mild conditions.
Copper-Catalyzed Sulfur Insertion
A reported procedure involves the reaction of quinazolinone derivatives with 4-tert-butylthiophenol in the presence of copper(II) acetate and DMSO as solvent at elevated temperatures (e.g., 90 °C) under air atmosphere. This method efficiently forms the C–S bond to yield this compound.
Representative Experimental Procedure
Analytical and Purification Details
- The crude products are typically purified by recrystallization from ethyl acetate/hexane or by silica gel chromatography.
- Drying over anhydrous sodium sulfate and solvent removal under reduced pressure are standard steps.
- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Alternative and Green Synthetic Approaches
Recent advances emphasize environmentally friendly methods for quinazolinone synthesis:
- Use of recyclable Brønsted acidic ionic liquids grafted onto silica as catalysts for quinazolinone formation, avoiding toxic solvents and enabling catalyst recycling.
- H2O2-mediated oxidative cyclization using DMSO as a carbon source under mild conditions, providing a green and efficient route to quinazolin-4(3H)-one scaffolds.
While these methods focus on the quinazolinone core, they can be adapted for functionalized derivatives such as this compound by incorporating sulfur-containing reagents in subsequent steps.
Summary Table of Key Preparation Methods
The preparation of this compound involves a multi-step synthetic route starting from 2-aminobenzamide derivatives or related intermediates, followed by amide formation and cyclization to the quinazolinone core. The critical step is the introduction of the 4-tert-butylphenylsulfanyl group, efficiently achieved via copper-catalyzed C–S bond formation under mild conditions. Recent developments in green chemistry provide alternative catalytic systems and oxidative cyclization methods that can be adapted to synthesize this compound with improved environmental profiles.
This synthesis is well-documented in peer-reviewed literature, with detailed experimental procedures, analytical data, and mechanistic insights supporting the robustness and reproducibility of the methods described.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For example, reaction with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide, while stronger oxidizing agents like m-chloroperbenzoic acid (mCPBA) produce the sulfone .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, AcOH, 25°C, 4h | 2-[(4-tert-butylphenyl)sulfinyl]quinazolin-4(1H)-one | 65–75% |
| Oxidation to sulfone | mCPBA, DCM, 0°C → RT, 12h | 2-[(4-tert-butylphenyl)sulfonyl]quinazolin-4(1H)-one | 80–85% |
Nucleophilic Substitution at the Sulfanyl Position
The sulfur atom in the sulfanyl group serves as a nucleophilic site. Halogenation or alkylation reactions can occur under basic conditions. For instance, treatment with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) replaces the sulfanyl group with a methylthio group .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, NaH, DMF, 0°C → RT, 6h | 2-(methylthio)quinazolin-4(1H)-one | 55–60% |
Ring Functionalization via Electrophilic Aromatic Substitution
The quinazolinone aromatic ring undergoes electrophilic substitution, particularly at the 6- or 8-positions, influenced by the electron-donating tert-butyl group. Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-nitro-2-[(4-tert-butylphenyl)sulfanyl]quinazolin-4(1H)-one | 70–75% |
Hydrolysis of the Quinazolinone Core
The lactam ring is susceptible to hydrolysis under acidic or basic conditions. For example, refluxing with hydrochloric acid (HCl) opens the ring to form anthranilic acid derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-amino-N-(4-tert-butylphenyl)benzamide | 85–90% |
Metal-Catalyzed Cross-Coupling Reactions
The sulfanyl group participates in palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces the sulfanyl group with an aryl moiety .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 2-arylquinazolin-4(1H)-one | 60–70% |
Thionation of the Carbonyl Group
Lawesson’s reagent converts the carbonyl group (C=O) to a thiocarbonyl (C=S), forming 4-thioxoquinazoline derivatives .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Thionation | Lawesson’s reagent, toluene, 110°C, 6h | 2-[(4-tert-butylphenyl)sulfanyl]quinazolin-4(1H)-thione | 40–50% |
Cycloaddition Reactions
The quinazolinone core engages in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems under thermal conditions .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, xylene, reflux, 12h | Fused quinazolinone-dihydrofuran derivative | 50–55% |
Key Mechanistic Insights:
-
Sulfanyl Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic substitutions and oxidations, while the tert-butyl group enhances steric stability .
-
Ring Activation : Electron-donating substituents on the quinazolinone ring direct electrophilic attacks to specific positions (e.g., para to the sulfanyl group) .
-
Catalytic Influence : Brønsted acidic ionic liquids (e.g., MSPHS@SiO₂) improve reaction efficiency in syntheses involving cyclocondensation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1H)-one. Research indicates that compounds within this class can exhibit potent antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated significant activity against leukemia and solid tumors by targeting specific pathways involved in cell proliferation and survival .
-
Case Studies :
- A study evaluating various quinazoline derivatives found that certain compounds exhibited IC50 values significantly lower than standard treatments like imatinib, indicating higher efficacy in inhibiting cancer cell growth .
- In vitro tests on K562 cells (a human leukemia cell line) revealed that the compound could effectively disrupt the cell cycle, leading to increased apoptosis rates .
Antimicrobial Properties
In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. This compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Comparative Table of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (K562) | <0.3 | |
| Quinazoline Derivative A | Anticancer (various) | 0.172 | |
| Quinazoline Derivative B | Antimicrobial (E. coli) | Not specified |
Future Directions and Research Opportunities
The promising biological activities of this compound warrant further investigation into its pharmacological properties:
- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating the molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring potential formulations for enhanced delivery and bioavailability in clinical settings.
Mechanism of Action
The mechanism of action of 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenylthio substituent may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinazolinone Derivatives
Quinazolinone derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of 2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1H)-one with structurally related compounds:
Substituent Effects on Enzyme Inhibition
- Aliphatic vs. Aromatic Thioether Substituents: 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2, 3, 4, 12) demonstrate potent human carbonic anhydrase II (hCA II) inhibition, with KI values of 6.4–14.2 nM . 2-(Benzylthio)quinazolin-4(3H)-ones (e.g., compounds 5–11) show reduced activity (KI = 66.5–173.4 nM), indicating that bulkier aromatic groups like benzyl diminish potency compared to aliphatic chains .
Antibacterial Activity
- Fluorophenyl and Chlorophenyl Derivatives: Compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl) exhibit antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones of 1.1–1.4 cm .
Anticancer Activity
- Amino- and Thioxo-Substituted Derivatives: Compounds 5 (3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one) and 6 (3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) show potent activity against MDA-MB-231, MCF-7, HepG-2, and HCT-116 cancer cell lines, with EGFR inhibitory activity comparable to erlotinib . The tert-butylphenyl group’s steric bulk may influence binding to EGFR or other kinase targets, warranting comparative IC₅₀ studies.
Physicochemical Properties
Melting Points and Solubility
- Amino-Substituted Derivatives: Melting points range from 143–193°C (e.g., 9m: 143–145°C; 9l: 191–193°C) . The tert-butylphenyl derivative’s melting point is unreported, but its higher molecular weight and hydrophobicity suggest lower aqueous solubility than polar analogs like 9f (melting point: 148–150°C) .
Spectral Data
- UV/Vis and NMR Profiles: Styrylquinazolinone 3k (λmax = 365 nm, log ε = 3.65) exhibits a red-shifted absorption compared to simpler quinazolinones due to conjugation . The tert-butylphenyl group’s electron-donating nature may alter π→π* transitions, though specific spectral data for the target compound are lacking.
Biological Activity
2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a tert-butylphenyl sulfanyl group. The structural formula can be represented as follows:
This configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can form strong interactions with amino acid residues in proteins, influencing enzymatic activity. This interaction is crucial in modulating pathways involved in oxidative stress and cell proliferation.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for combating oxidative damage in biological systems. Studies have shown that derivatives of quinazolinones can scavenge free radicals effectively, with mechanisms involving the chelation of metal ions and hydrogen donation .
Antioxidant Properties
Research indicates that compounds related to this compound demonstrate potent antioxidant activities. The effectiveness of these compounds was evaluated using various assays:
| Assay Method | Mechanism | Result |
|---|---|---|
| DPPH | Free radical scavenging | Moderate activity |
| ABTS | Radical cation decolorization | High activity |
| CUPRAC | Copper ion reduction | Very high activity |
The presence of hydroxyl groups in the structure enhances antioxidant capacity, suggesting that further modifications could improve efficacy .
Antimicrobial Activity
Quinazolinone derivatives exhibit promising antimicrobial properties against various pathogens. Notably:
- Bacterial Inhibition : Studies have shown that this compound has inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs) .
- Fungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in agricultural applications .
Anticancer Activity
The anticancer potential of quinazolinones is well-documented. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Treatment with this compound has resulted in G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell division processes .
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in models treated with this compound compared to controls .
Case Studies
Several studies have highlighted the efficacy of quinazolinones in clinical settings:
- Study on MRSA : A derivative similar to this compound was found to synergize with existing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), enhancing therapeutic outcomes .
- Cancer Cell Lines : In vitro assays indicated that this compound effectively reduced viability in various cancer cell lines, including breast and colon cancers, showcasing its potential as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives with sulfanyl groups are synthesized by reacting quinazolin-4(1H)-one precursors with thiol-containing aryl groups under reflux conditions in ethanol or acetic acid. Key intermediates like 2-chloroquinazolin-4(1H)-one are often used, followed by substitution with 4-tert-butylthiophenol. Reaction progress is monitored via TLC, and products are purified via column chromatography (MeOH/DCM with triethylamine). Yields range from 60% to 90%, depending on substituents .
Q. How are quinazolinone derivatives structurally characterized in academic research?
- Methodological Answer : Characterization involves:
- Melting Points : Determined using a digital melting point apparatus (e.g., 144–183°C for nitro-substituted derivatives) .
- Spectroscopy :
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-N at ~1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : HRMS validates molecular weights (e.g., [M+H]+ peaks with <2 ppm error) .
Q. What in vitro assays are used to evaluate the biological activity of quinazolinone derivatives?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values reported at 10–50 μM) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ = 5–20 μM for STAT3 inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across quinazolinone derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., electron-withdrawing vs. donating groups). For example:
- Case Study : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)quinazolin-4(3H)-one) show enhanced antimicrobial activity (MIC = 12.5 μg/mL) compared to methyl-substituted analogs (MIC = 50 μg/mL) due to increased electrophilicity .
- Validation : Use dose-response curves and molecular docking to correlate substituent effects with target binding (e.g., STAT3 protein active sites) .
Q. What strategies optimize solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., morpholino or pyrimidine) to enhance aqueous solubility (e.g., 8g derivative with logP = 2.1 vs. parent compound logP = 3.5) .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to improve pharmacokinetic profiles .
Q. How do computational methods aid in predicting the activity of novel quinazolinone analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
